3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide
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Overview
Description
3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as a detergent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide typically involves the quaternization of N,N,N-trimethyltetradecan-1-amine with methyl iodide. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent decomposition . The reaction can be represented as follows:
N,N,N-trimethyltetradecan-1-amine+methyl iodide→3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation Reactions: The compound can be oxidized to form different products depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution: Reagents like silver nitrate (for chloride substitution) or sodium bromide (for bromide substitution) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: The products vary but can include oxidized forms of the alkyl chain or the quaternary ammonium group.
Scientific Research Applications
3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide is used in various scientific research applications:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell culture and molecular biology as a surfactant to lyse cells and solubilize proteins.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Used in formulations of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water. This dual interaction reduces surface tension and allows the compound to solubilize hydrophobic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-trimethyltetradecan-1-aminium bromide
- N,N,N-trimethyltetradecan-1-aminium chloride
- Cetrimide
Uniqueness
3-Hydroxy-N,N,N-trimethyltetradecan-1-aminium iodide is unique due to its specific iodide anion, which can influence its solubility and reactivity compared to its bromide and chloride counterparts.
Properties
CAS No. |
88552-96-9 |
---|---|
Molecular Formula |
C17H38INO |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-hydroxytetradecyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C17H38NO.HI/c1-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(2,3)4;/h17,19H,5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FHTKAFRJSZWADH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(CC[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
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